(r)-Benzyl piperidin-3-ylcarbamate
Overview
Description
®-Benzyl piperidin-3-ylcarbamate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a benzyl group and a carbamate group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .
Mode of Action
®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .
Pharmacokinetics
It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .
Action Environment
Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl piperidin-3-ylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.
Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield ®-Boc-3-benzylaminopiperidine.
Carbamate Formation: The Boc group is removed under acidic conditions, and the resulting free amine is reacted with a carbamoyl chloride derivative to form ®-Benzyl piperidin-3-ylcarbamate.
Industrial Production Methods
The industrial production of ®-Benzyl piperidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl piperidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-Benzyl piperidin-3-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)piperidine: Similar in structure but with a Boc protecting group instead of a benzyl group.
tert-Butyl ®-piperidin-3-ylcarbamate: Similar but with a tert-butyl group instead of a benzyl group.
Uniqueness
®-Benzyl piperidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts distinct hydrophobic characteristics and enhances its binding affinity to certain biological targets. This makes it a valuable compound in the design of enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363798 | |
Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-32-1 | |
Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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